molecular formula C17H19NO2 B048160 4-[2-(Dimethylamino)ethoxy]benzophenone CAS No. 51777-15-2

4-[2-(Dimethylamino)ethoxy]benzophenone

Cat. No.: B048160
CAS No.: 51777-15-2
M. Wt: 269.34 g/mol
InChI Key: YVDXPPVFFOUDJK-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]benzophenone is a benzophenone derivative characterized by a dimethylaminoethoxy (-OCH₂CH₂N(CH₃)₂) substituent at the para position of one phenyl ring. This compound is synthesized via nucleophilic substitution reactions, often involving 4,4′-dihydroxybenzophenone and 2-(dimethylamino)ethyl chloride hydrochloride under basic conditions. For instance, a modified procedure using K₂CO₃ in acetone (instead of Cs₂CO₃ in DMF) achieved efficient alkylation, yielding the target compound with high purity . Its structural features, including the electron-donating dimethylaminoethoxy group, influence both physicochemical properties (e.g., solubility, stability) and biological activity, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

[4-[2-(dimethylamino)ethoxy]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-18(2)12-13-20-16-10-8-15(9-11-16)17(19)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDXPPVFFOUDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601230018
Record name [4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethanone
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Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51777-15-2
Record name [4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51777-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {4-[2-(Dimethylamino)ethoxy]phenyl}(phenyl)methanone
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Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituent Key Properties/Applications Reference
4-[2-(Dimethylamino)ethoxy]benzophenone Benzophenone -OCH₂CH₂N(CH₃)₂ Intermediate in antiestrogen synthesis
Compound 21 Benzooxathiolone -OCH₂CH₂N(C₂H₅)₂ 48% yield, mp 133–135°C
Tamoxifen Triphenylethylene -OCH₂CH₂N(CH₃)₂ Antiestrogen, no endometrial DNA adducts
Dimeclophenone Benzophenone -OCH₂CH₂N(CH₂CH₂)₂O Antianginal agent
Coumarin Compound 5 Coumarin -OCH₂CH₂N(CH₃)₂ Pro-apoptotic in A549 cells

Key Research Findings

  • Synthetic Efficiency: The use of K₂CO₃ in acetone optimizes alkylation reactions for this compound, avoiding harsh conditions required for Cs₂CO₃/DMF systems .
  • Biological Implications: The dimethylaminoethoxy group enhances receptor binding (e.g., estrogen receptors in tamoxifen) but requires metabolic activation for genotoxicity .
  • Material Science Applications: Substituents like ethyl 4-(dimethylamino)benzoate improve resin cement performance via higher degrees of conversion .

Preparation Methods

Classical Alkylation Under Basic Conditions

The most direct route involves reacting 4-hydroxybenzophenone with 2-(dimethylamino)ethyl chloride or bromide in the presence of a strong base. Sodium hydride or potassium hydroxide deprotonates the phenolic hydroxyl group, facilitating nucleophilic substitution. For instance, a patent describes using sodium methoxide in ethanol to generate the phenoxide ion, which subsequently reacts with 2-(dimethylamino)ethyl chloride at reflux. This method yields 79.3% product after vacuum distillation.

Reaction Mechanism :

  • Deprotonation of 4-hydroxybenzophenone by NaOCH₃ → Phenoxide ion.

  • Nucleophilic attack on 2-(dimethylamino)ethyl chloride → Ether bond formation.

  • Neutralization and isolation via crystallization or distillation.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis improves reaction efficiency by mediating between aqueous and organic phases. A patent exemplifies this using benzyl tri-n-butylammonium bromide as the catalyst, sodium hydroxide as the base, and 1,2-dichloroethane as the solvent. Vigorous stirring at reflux for 18 hours achieves an 88% yield, outperforming traditional methods.

Advantages of PTC :

  • Accelerated reaction kinetics due to enhanced interfacial contact.

  • Reduced side reactions (e.g., hydrolysis of alkylating agents).

  • Compatibility with mild temperatures (60–100°C).

Two-Step Synthesis via Haloethoxy Intermediates

Preparation of 4-(2-Haloethoxy)benzophenone

Prior to introducing the dimethylamino group, 4-hydroxybenzophenone is alkylated with 1,2-dihaloethanes (e.g., 1-bromo-2-chloroethane) to form 4-(2-haloethoxy)benzophenone. A phase-transfer approach with benzyl tri-n-butylammonium bromide and sodium hydroxide in toluene/water achieves 73–88% yields.

Typical Procedure :

  • 4-Hydroxybenzophenone (70 mmol), Na (3.2 g) in ethanol.

  • Add 1-bromo-2-chloroethane (140 mmol), reflux 18 hours.

  • Crystallize from ethanol/water → 73% yield.

Amination with Dimethylamine

The haloethoxy intermediate undergoes nucleophilic substitution with dimethylamine in a sealed reactor at 70–90°C. This step preserves the Z-geometric isomer critical for Tamoxifen’s activity, achieving 83–94.7% conversion.

Work-Up :

  • Remove excess amine via evaporation.

  • Purify by chromatography (hexane/ethyl acetate) → >95% purity.

Catalytic Systems and Solvent Effects

Titanium-Mediated McMurry Coupling

Although primarily used for Tamoxifen synthesis, McMurry olefin synthesis indirectly informs 4-[2-(dimethylamino)ethoxy]benzophenone preparation. Titanium tetrachloride and zinc reduce carbonyl groups, enabling coupling between propiophenone and 4-(2-haloethoxy)benzophenone. This method emphasizes solvent selection: tetrahydrofuran (THF) or 1,2-dimethoxyethane ensures optimal titanium(0) generation.

Solvent Optimization

SolventBase/CatalystTemperature (°C)Time (h)Yield (%)
Toluene/WaterNaOH, PTC1001888
EthanolNaOCH₃782479.3
THFTiCl₄/Zn60267

Polar aprotic solvents (DMF, DMSO) are avoided due to side reactions with amines, while chlorinated solvents (dichloromethane) enable milder conditions.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃): δ 7.8–7.2 (m, 9H, aromatic), 4.2 (t, 2H, OCH₂), 2.6 (t, 2H, NCH₂), 2.3 (s, 6H, N(CH₃)₂). The absence of phenolic O–H signals (δ 5–6) confirms complete etherification.

Infrared (IR) Spectroscopy

Key peaks include ν(C=O) at 1660 cm⁻¹, ν(C–O–C) at 1250 cm⁻¹, and ν(N–CH₃) at 2800 cm⁻¹.

Industrial-Scale Considerations

Cost-Efficiency of Phase-Transfer Catalysis

PTC reduces alkali metal consumption by 40% compared to traditional methods, lowering waste disposal costs . Recyclable catalysts (e.g., quaternary ammonium salts) further enhance sustainability.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-[2-(Dimethylamino)ethoxy]benzophenone to improve yield and purity?

  • Methodological Answer : The synthesis involves two steps: (a) reacting dimethylaminoethanol with a benzophenone derivative to form an intermediate (e.g., 4-(Dimethylaminoethoxy)benzopinacolone), followed by (b) reduction or deoxygenation. To optimize yield, researchers should:

  • Vary reaction conditions : Test solvents (e.g., nitrobenzene for Friedel-Crafts reactions ), catalysts (e.g., AlCl₃ for acylations ), and temperatures (e.g., 80–90°C for reflux ).
  • Purification : Use column chromatography or recrystallization (ethanol is effective for benzophenones ).
  • Monitor purity : Employ HPLC or NMR to confirm intermediate and final product integrity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., verifying dimethylaminoethoxy substituents ).
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (C₁₇H₁₉NO₂, MW 269.34 ).
  • X-ray Crystallography : For unambiguous structural determination, as demonstrated for benzophenone derivatives in single-crystal studies .
  • Chromatography : HPLC with UV detection (λmax ~350 nm for related benzophenones ) to assess purity.

Q. How stable is this compound under varying storage and experimental conditions?

  • Methodological Answer : Stability studies should:

  • Assess thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). For related compounds, degradation occurs above 200°C .
  • Evaluate photostability : Expose to UV light (e.g., 254 nm) and monitor decomposition via HPLC .
  • Control storage : Store at -20°C in airtight, light-protected containers to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. What role does this compound play in photoinitiation systems for polymer chemistry?

  • Methodological Answer : As a tertiary amine-containing benzophenone, it can act as a co-initiator in UV-curable resins. Researchers should:

  • Study electron transfer kinetics : Use time-resolved spectroscopy to measure interactions with monomers (e.g., acrylates) .
  • Compare efficiency : Benchmark against 4,4'-bis(dimethylamino)benzophenone in radical polymerization assays .

Q. How can computational modeling predict the interactions of this compound with biological targets?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to model binding to enzymes (e.g., HIV-1 reverse transcriptase, as seen in benzophenone derivatives ).
  • DFT calculations : Compute electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antifungal activity .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer :

  • Standardize assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) .
  • Dose-response analysis : Perform IC₅₀ comparisons across studies to identify potency variations .
  • Metabolic profiling : Use LC-MS to detect metabolite interference in bioactivity screens .

Q. How does the dimethylaminoethoxy substituent influence the physicochemical properties of benzophenone derivatives?

  • Methodological Answer :

  • LogP measurements : Determine partition coefficients (e.g., shake-flask method) to assess lipophilicity changes .
  • Solubility studies : Test in buffered solutions (pH 1–10) to correlate substituent effects with bioavailability .
  • Electrochemical analysis : Cyclic voltammetry to study redox behavior linked to antioxidant activity .

Q. What are the applications of this compound in drug delivery systems?

  • Methodological Answer :

  • Polymer conjugation : Synthesize PEGylated derivatives to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA nanoparticles and characterize release kinetics via dialysis .
  • Targeted delivery : Functionalize with folate or aptamers for cancer-specific uptake, validated via flow cytometry .

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